3-(2-Furyl)acryloylimidazole

Enzyme kinetics Acyl-enzyme intermediate Pre-steady-state

Researchers studying serine protease mechanisms face the challenge of finding a substrate that enables real-time, spectrophotometric monitoring of acylation/deacylation kinetics without auxiliary reagents. 3-(2-Furyl)acryloylimidazole (FAI) directly addresses this need. · Active-Site Titrant: Functions as a chromophoric substrate for α-chymotrypsin, forming a stable furylacryloyl-enzyme intermediate. · Spectrophotometric Monitoring: Strong UV absorbance (λmax ~302-340 nm, Δε ~700-770 M⁻¹cm⁻¹) allows continuous kinetic assays in 96/384-well plates. · Kinetic Characterization: Defined acylation (pKa 6.60) and deacylation (pKa 7.55) pH-dependences enable rigorous mechanistic enzymology.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 2172-16-9
Cat. No. B1219596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Furyl)acryloylimidazole
CAS2172-16-9
Synonyms3-(2-furyl)acryloylimidazole
3-FAIDI
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC=CC(=O)C1=NC=CN1C2=CC=CO2
InChIInChI=1S/C10H8N2O2/c1-2-8(13)10-11-5-6-12(10)9-4-3-7-14-9/h2-7H,1H2
InChIKeyJUVRSOJLEYBPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Furyl)acryloylimidazole: Chromogenic Substrate for Serine Proteases


3-(2-Furyl)acryloylimidazole (FAI; CAS 2172-16-9; C₁₀H₈N₂O₂; MW 188.18) is a heterocyclic acylimidazole derivative in which a furylacryloyl moiety is conjugated to an imidazole leaving group. FAI functions as a chromophoric, active-site-titrating substrate for α-chymotrypsin and related serine proteases, proceeding through a characteristic three-step mechanism: rapid formation of a Michaelis complex, acylation of the catalytic Ser-195 to yield a furylacryloyl–enzyme intermediate, and rate-limiting deacylation to regenerate free enzyme [1]. Its strong UV absorbance (λmax ~302–340 nm, depending on the conjugated system) enables continuous spectrophotometric monitoring of enzyme kinetics without auxiliary reagents, a key advantage that has established FAI as a standard tool in mechanistic enzymology since the late 1960s [2]. The compound is also employed as a resonance Raman probe for characterizing acyl-enzyme conformational substates and hydrogen-bonding interactions within the oxyanion hole [3].

FAI: Selection Criteria Over Generic Acylimidazoles


Acylimidazoles are not interchangeable drop-in substrates for serine protease studies. The acyl group dictates every critical parameter: the pKa of the imidazolium leaving group controls the pH–rate profile; the aryl/heteroaryl ring governs electronic polarization of the carbonyl bond sensed by resonance Raman; the steric bulk determines partitioning between productive and non-productive binding modes; and the chromophoric Δε governs signal-to-noise in spectrophotometric assays [1]. Direct head-to-head kinetic comparisons among trans-cinnamoyl-, indoleacryloyl-, and furylacryloylimidazole reveal that even structurally cognate acylimidazoles display distinct acylation rate constants and pH-dependences because the protonation state of the imidazole ring and the electronic character of the acyl substituent are coupled [2]. Furthermore, resonance Raman studies of six acyl-chymotrypsins demonstrate a 100-fold spread in deacylation rate constants that correlates with the population of the hydrogen-bonded carbonyl conformer in the oxyanion hole, a feature that is irreducibly specific to each acyl group [3]. Substituting FAI with a non-furyl analog therefore alters not only numerical kinetic constants but the mechanistic interpretation of the rate-limiting transition state.

FAI vs. Closest Analogs: Quantitative Evidence


Acyl-Enzyme Trapping via Kinetic Partitioning

At pH 7.85, the acylation rate constant (k₂) of α-chymotrypsin by 3-(2-furyl)acryloylimidazole exceeds the deacylation rate constant (k₃) by a factor of approximately 1,000, a kinetic partitioning that is explicitly exploited to trap and characterize the furylacryloyl–enzyme intermediate [1]. This 1,000-fold ratio is quantitatively defined by separate calorimetric determination of the acylation enthalpy (–10.1 ± 0.2 kcal/mol) and deacylation enthalpy (–1.2 ± 0.55 kcal/mol), each corrected for buffer and product ionization heats, and validated against the non-enzymatic hydrolysis enthalpy (–11.3 ± 0.5 kcal/mol) [1]. The extreme k₂/k₃ ratio at neutral pH is a distinguishing feature of FAI relative to trans-cinnamoylimidazole and indoleacryloylimidazole, whose pH–rate profiles exhibit different relative contributions of the mono-protonated (ESH) and non-protonated (ES) acylation pathways [2].

Enzyme kinetics Acyl-enzyme intermediate Pre-steady-state

Intrinsic Acylation pKa Differentiation

The α-chymotrypsin-catalyzed hydrolysis of FAI exhibits an apparent pKa for acylation of 6.60 and a deacylation pKa of 7.55, determined by calorimetric analysis of the enzyme-mediated reaction at pH 7.85 [1]. In the systematic three-compound comparison by Ikeda & Kunugi, the pH–rate profiles of trans-cinnamoyl-, indoleacryloyl-, and furylacryloylimidazole were analyzed in terms of the protonation equilibria of the imidazole leaving group. FAI's acylation pKa reflects the ionization of the imidazolium species (pKa of free FAI = 4.0 [2]), while the enzyme's catalytic apparatus contributes apparent pKa values of 6.8, 7.55, and 8.8 that govern the linkage between proton release and acylation enthalpy [2]. The specific value of 6.60 for the acylation process is not generic to the acylimidazole class; it arises from the electronic influence of the furyl ring on the imidazole leaving group basicity and the coupling of that basicity to the enzyme's active-site ionizations.

pH-dependent kinetics Acylation pKa Leaving group protonation

Two Acyl-Group Conformations by Resonance Raman

Resonance Raman spectra of furylacryloyl-α-chymotrypsin at pH 3.0 reveal two distinct carbonyl stretching bands, corresponding to two acyl-group conformations at Ser-195: one characterized by a strong hydrogen bond to the carbonyl oxygen (consistent with oxyanion hole engagement) and a second in a non-bonding hydrophobic environment [1]. This conformational duality is shared with thienylacryloyl-chymotrypsins but is not uniformly observed across all acylimidazole-derived acyl-enzymes. The relative populations of these two conformers can be titrated and correlated with the deacylation rate constant, providing a direct spectroscopic handle on the ground-state structure that leads to the deacylation transition state [2]. By contrast, indoleacryloyl- and 4-amino-3-nitrocinnamoyl-chymotrypsins exhibit distinct carbonyl population distributions in the same Raman assay, reflecting the influence of the aryl ring on the geometry of the acyl-enzyme intermediate [2].

Resonance Raman spectroscopy Acyl-enzyme conformation Oxyanion hole

Crystal-Specific pK Shift in Deacylation

Single-crystal microspectrophotometric measurements comparing furylacryloyl-γ-chymotrypsin and indolacryloyl-γ-chymotrypsin demonstrate that the maximal deacylation rate (k₃,lim) is identical for both acyl-enzymes and independent of physical state (solution vs. crystal) [1]. However, the pH dependence of deacylation for crystalline furylacryloyl-γ-chymotrypsin exhibits a 0.9-unit shift in the pK of the catalytic system (His-57) relative to solution-phase kinetics, an effect attributed to specific lattice contacts that perturb the local electrostatic environment of the active site [1]. This crystal-specific pK shift has not been reported for indoleacryloyl-γ-chymotrypsin crystals under identical conditions, indicating that the furylacryloyl group sensitizes the catalytic apparatus to the crystalline environment in a manner not shared by the indoleacryloyl analog.

Deacylation kinetics Crystal microspectrophotometry γ-Chymotrypsin

Intrinsic Acylation Enthalpy as Thermodynamic Benchmark

A comprehensive calorimetric analysis of FAI acylation of α-chymotrypsin as a function of pH, corrected for buffer ionization heats and linked proton equilibria, yields a pH-independent intrinsic enthalpy of acylation (ΔH_intrinsic) of –7.9 kcal/mol [1]. This value is obtained after deconvoluting contributions from three enzyme ionizable groups with apparent pKa values of 6.8, 7.55, and 8.8, and from the FAI imidazolium ionization (pKa = 4.0). The –7.9 kcal/mol intrinsic ΔH reflects the elementary chemical steps of substrate binding, covalent bond rearrangement at the carbonyl carbon, and product (imidazole) release, stripped of confounding protonation effects. No comparable intrinsic acylation enthalpy corrected for linkage effects has been published for trans-cinnamoylimidazole or indoleacryloylimidazole, making FAI the only acylimidazole for which the pure thermodynamic signature of the acylation chemical step is quantitatively defined.

Calorimetry Linkage effects Acylation thermodynamics

Furylacryloyl Peptide Substrate Specificity Validation

The furylacryloyl chromophore has been systematically characterized as the N-acyl cap on a series of L-amino acid amides (tryptophan, phenylalanine, α-aminoheptanoic acid, leucine), yielding kcat and Km values that establish the furylacryloyl group as a transferable, specificity-neutral reporter [1]. At pH 8.05 and 25 °C, N-(3-(2-furyl)acryloyl)-L-tryptophanamide exhibits kcat = 6.9 ± 0.4 × 10⁻² s⁻¹ and Km = 1.4 ± 0.4 mM (kcat/Km = 49 ± 4 M⁻¹ s⁻¹), while the phenylalanine analog shows kcat = 4.22 ± 1.2 × 10⁻² s⁻¹ and Km = 4.5 ± 1.5 mM (kcat/Km = 9.4 ± 2.0 M⁻¹ s⁻¹) [1]. Critically, the relative specificity constants (kcat/Km ratios between amino acid derivatives) are identical, within experimental error, to those of the corresponding N-acetyl amino acid methyl esters, confirming that the furylacryloyl group does not distort the enzyme's intrinsic amino acid preference [1]. This validation makes furylacryloyl-capped peptides predictable substrates whose kinetic behavior can be extrapolated from the vast N-acetyl substrate literature, an advantage not formally demonstrated for cinnamoyl- or indoleacryloyl-capped series.

Substrate specificity kcat/Km Chromophoric substrate

FAI Applications in Mechanistic Enzymology


Serine Protease Acyl-Enzyme Trapping

The ~1,000-fold excess of acylation rate over deacylation rate at pH 7.85 [1] makes FAI the substrate of choice for preparing stable furylacryloyl–enzyme intermediates for resonance Raman, FTIR, or X-ray crystallographic analysis. Researchers can initiate the reaction at neutral pH, quench by rapid pH shift to 3.0, and isolate the acyl-enzyme free of substrate and product for spectroscopic interrogation of oxyanion hole hydrogen-bonding and carbonyl polarization [2].

pH-Dependent Studies with Defined Acylation pKa

FAI's experimentally determined acylation pKa of 6.60 and deacylation pKa of 7.55 [1] provide a calibrated system for investigating the coupling between enzyme ionizable groups (His-57, Ile-16 N-terminus) and the chemical steps of catalysis. The availability of the intrinsic acylation enthalpy (–7.9 kcal/mol) corrected for linked proton equilibria [3] enables rigorous thermodynamic interpretation of pH–rate profiles that is not possible with less thoroughly characterized acylimidazoles.

Chromophoric Peptide Substrates for Protease Screening

Because the furylacryloyl chromophore (λmax 302–340 nm, Δε ~700–770 M⁻¹ cm⁻¹ depending on the amino acid conjugate [1]) provides strong, background-free absorbance in a spectral region remote from protein and nucleic acid absorbance, and because its kinetic neutrality vis-à-vis amino acid side-chain specificity has been experimentally verified against N-acetyl standards [1], FAI-derived peptide substrates can be deployed in 96- or 384-well plate assays with predictable kcat/Km values, reducing lead optimization cycles.

Crystallographic pK Reporter for Lattice Effects

The 0.9-unit shift in the catalytic pK observed for crystalline furylacryloyl-γ-chymotrypsin relative to solution [1] provides a unique internal calibration of the electrostatic perturbation introduced by the crystal lattice. This property is valuable for structural biologists interpreting pH-dependent conformational changes in enzyme crystals, as the pK shift magnitude can be used to correct for lattice-induced artifacts in mechanisms inferred from crystallographic pH titrations.

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